molecular formula C11H11ClF3N3O B1448842 {3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride CAS No. 1803607-88-6

{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride

Cat. No. B1448842
M. Wt: 293.67 g/mol
InChI Key: XFDNCXOFTJDAOH-UHFFFAOYSA-N
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Description

“{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride” is a chemical compound with the molecular formula C11H11ClF3N3O and a molecular weight of 293.67 .


Molecular Structure Analysis

The molecular structure of “{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride” consists of a phenyl ring attached to a methanamine group, which is further connected to a 1,2,4-oxadiazol ring. The oxadiazol ring is substituted with a 2,2,2-trifluoroethyl group .

Scientific Research Applications

Synthesis and Characterization

Oxadiazole derivatives, including those related to the mentioned compound, have been synthesized using various methods. For instance, compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine have been synthesized through polyphosphoric acid condensation routes, highlighting a high-yielding process and thorough spectroscopic characterization (Shimoga, Shin, & Kim, 2018) Shimoga, Shin, & Kim, 2018. Another study presented a successful synthesis of similar compounds by reacting p-toluic hydrazide and glycine, further characterized by UV-Vis, FTIR, DSC, and NMR techniques (Shimoga, Shin, & Kim, 2018) Shimoga, Shin, & Kim, 2018.

Antibacterial Activity

A notable application of oxadiazole derivatives is their antibacterial activity. Compounds with the oxadiazole moiety have been synthesized and tested for in-vitro antibacterial effectiveness. One such investigation found that certain synthesized compounds exhibited significant activity against a range of bacteria, including Bacillus subtilis and Escherichia coli, suggesting potential as antibacterial agents (Rai et al., 2010) Rai et al., 2010.

Photoluminescence and Electroluminescence

Oxadiazole derivatives have also been explored for their photoluminescent and electroluminescent properties, making them potential candidates for organic light-emitting diodes (OLEDs). Research on iridium(III) complexes with oxadiazole ligands has demonstrated significant green and orange emissions, with excellent performance in OLED applications (Jing, Zhao, & Zheng, 2017) Jing, Zhao, & Zheng, 2017.

Photochemical Synthesis

The photochemical behavior of fluorinated 1,2,4-oxadiazoles has been studied, revealing pathways to synthesize fluorinated heterocyclic compounds, which can have applications in various fields including medicinal chemistry and materials science (Buscemi et al., 2004) Buscemi et al., 2004.

Anticancer Agents

Oxadiazole derivatives have shown promise as novel cytotoxic agents, with certain compounds exhibiting significant anti-tumor potential against various cancer cell lines. This suggests the potential application of these compounds as anticancer agents, following further development and testing (Ramazani et al., 2014) Ramazani et al., 2014.

properties

IUPAC Name

[3-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O.ClH/c12-11(13,14)5-9-16-10(18-17-9)8-3-1-2-7(4-8)6-15;/h1-4H,5-6,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDNCXOFTJDAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NO2)CC(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride

CAS RN

1803607-88-6
Record name Benzenemethanamine, 3-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803607-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride
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{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride
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{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride
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{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride
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